An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated 3-Hydroxyquinidine
An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated 3-Hydroxyquinidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical and chemical properties of deuterated 3-hydroxyquinidine (B22111), a key metabolite of the antiarrhythmic drug quinidine (B1679956). Deuteration, the selective replacement of hydrogen with deuterium (B1214612), is a strategic modification in drug development aimed at improving pharmacokinetic profiles. This document collates available quantitative data, details relevant experimental protocols, and visualizes the metabolic pathway of its parent compound, offering a crucial resource for researchers in pharmacology and medicinal chemistry.
Introduction
Quinidine, a class I antiarrhythmic agent, undergoes extensive hepatic metabolism, primarily through oxidation by the cytochrome P450 3A4 (CYP3A4) enzyme system. One of its major active metabolites is 3-hydroxyquinidine. The strategic substitution of hydrogen atoms with deuterium in drug molecules can significantly alter their metabolic fate, a concept known as the kinetic isotope effect. This alteration can lead to a decreased rate of metabolism, potentially enhancing the drug's half-life and bioavailability, and reducing the formation of toxic metabolites. This guide focuses on the physical and chemical characteristics of deuterated 3-hydroxyquinidine, providing a foundational understanding for its application in drug development and research.
Physical and Chemical Properties
Currently, detailed physicochemical data for various deuterated isomers of 3-hydroxyquinidine is limited in publicly accessible literature. However, for a commercially available analog, (3S)-3-Hydroxy quinidine-vinyl-d3, the following properties have been reported.
Quantitative Data Summary
For comparative purposes, data for the non-deuterated (3S)-3-hydroxyquinidine is also included where available.
| Property | Deuterated 3-Hydroxyquinidine ((3S)-3-Hydroxy quinidine-vinyl-d3) | (3S)-3-Hydroxyquinidine (Non-deuterated) | Reference |
| Molecular Formula | C₂₀H₂₁D₃N₂O₃ | C₂₀H₂₄N₂O₃ | [1] |
| Molecular Weight | 343.43 g/mol | 340.42 g/mol | [1] |
| Melting Point | 192-200 °C | Not specified | [2] |
| Solubility | Soluble in DMSO and Methanol | Soluble in DMF, DMSO, and Methanol | [2][3] |
| pKa | Data not available | Data not available | |
| Appearance | Solid | Solid | [2][3] |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of deuterated 3-hydroxyquinidine are not extensively published. However, based on the synthesis of similar deuterated compounds and the analysis of quinidine and its metabolites, the following methodologies are relevant.
Synthesis of Deuterated Analogs
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Microbial Oxidation: Utilizing microorganisms that can perform stereospecific hydroxylation of a deuterated quinidine precursor.
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Chemical Synthesis: A multi-step chemical synthesis starting from a deuterated precursor or introducing deuterium at a late stage using deuterated reagents.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) for Quantification of 3-Hydroxyquinidine
A sensitive and selective HPLC assay is crucial for the pharmacokinetic analysis of 3-hydroxyquinidine. The following is a generalized protocol based on established methods for the non-deuterated compound, which would be adapted for the deuterated analog.[4][5]
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Objective: To quantify the concentration of 3-hydroxyquinidine in biological matrices (e.g., serum, plasma).
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Instrumentation: A high-pressure liquid chromatograph equipped with a reverse-phase C18 column and a fluorescence detector.
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Sample Preparation:
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Alkalinize the serum sample.
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Extract the analyte using an organic solvent such as benzene (B151609) or toluene.
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Evaporate the organic layer to dryness.
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Reconstitute the residue in the mobile phase.
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Chromatographic Conditions:
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Mobile Phase: A suitable mixture of organic and aqueous phases, to be optimized for the deuterated compound.
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Flow Rate: Typically around 1 mL/min.
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Detection: Fluorescence detection, with excitation and emission wavelengths optimized for 3-hydroxyquinidine.
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Quantification: Generate a standard curve using known concentrations of the deuterated 3-hydroxyquinidine standard. The lower limit of sensitivity for similar assays is in the range of 5 ng/mL.[4]
Mass Spectrometry (MS) for Structural Confirmation
Mass spectrometry is a powerful tool for confirming the identity and isotopic enrichment of deuterated compounds.
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Objective: To confirm the molecular weight and fragmentation pattern of deuterated 3-hydroxyquinidine.
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Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).
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Methodology:
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Introduce the sample into the ion source (e.g., electrospray ionization - ESI).
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Generate ions and separate them based on their mass-to-charge ratio (m/z).
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Detect the ions to produce a mass spectrum.
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For structural elucidation, perform tandem mass spectrometry (MS/MS) to analyze the fragmentation patterns of the parent ion. The deuterated compound is expected to show a mass shift corresponding to the number of deuterium atoms incorporated.
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Metabolic Pathway and the Impact of Deuteration
The primary metabolic pathway for quinidine is 3-hydroxylation to form 3-hydroxyquinidine, a reaction predominantly catalyzed by the CYP3A4 enzyme.[6]
Caption: Metabolic pathway of quinidine and the expected impact of deuteration.
The substitution of hydrogen with deuterium at the site of metabolic attack (the 3-position of the quinidine molecule) is expected to slow down the rate of this hydroxylation reaction due to the kinetic isotope effect. This can lead to a higher plasma concentration and longer half-life of the parent drug (deuterated quinidine) and a lower rate of formation of the deuterated 3-hydroxyquinidine metabolite compared to the non-deuterated counterparts.
Experimental Workflow for Pharmacokinetic Analysis
A typical workflow for the in vitro or in vivo analysis of deuterated 3-hydroxyquinidine would involve several key steps.
Caption: A generalized workflow for the pharmacokinetic analysis of deuterated compounds.
This workflow highlights the critical stages from sample collection and preparation to instrumental analysis and data interpretation, which are essential for characterizing the pharmacokinetic profile of deuterated 3-hydroxyquinidine.
Conclusion
Deuterated 3-hydroxyquinidine represents a molecule of significant interest in the field of drug metabolism and pharmacokinetics. While comprehensive data on its physical and chemical properties are still emerging, the available information, combined with an understanding of the metabolic pathways of its parent compound, provides a solid foundation for further research. The analytical methods and workflows described herein offer a starting point for the detailed characterization of this and other deuterated drug metabolites. Further studies are warranted to fully elucidate the impact of deuteration on the pharmacokinetic and pharmacodynamic properties of 3-hydroxyquinidine, which could ultimately lead to the development of safer and more effective therapeutic agents.
References
- 1. Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Determination of quinidine and its major metabolites by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (3S)-3-Hydroxy Quinidine-vinyl-d3 | LGC Standards [lgcstandards.com]
- 6. researchgate.net [researchgate.net]
